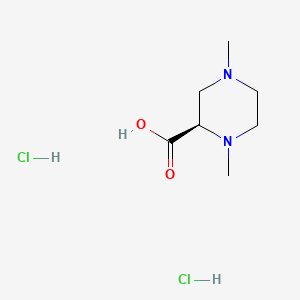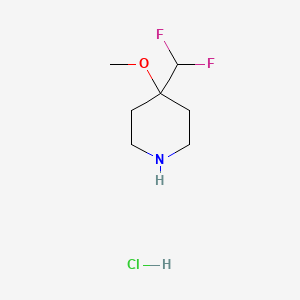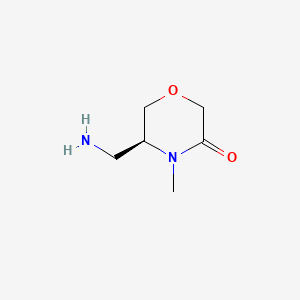
((Chloromethyl)dimethylsilyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is an organosilicon compound that features both silicon and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
((Chloromethyl)dimethylsilyl)methanamine hydrochloride can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane, N-[(chloromethyl)dimethylsilyl]amines, or N-(chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid . The reaction typically involves the slow addition of water to a solution of the precursor compound in a dry solvent, followed by condensation under vacuum .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
((Chloromethyl)dimethylsilyl)methanamine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form (chloromethyl)dimethylsilanol.
Condensation: In the presence of bases or acids, it can undergo condensation reactions to form stable siloxanes.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Condensation: Bases or acids are used to catalyze the condensation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
(Chloromethyl)dimethylsilanol: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Various derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
((Chloromethyl)dimethylsilyl)methanamine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a bioisostere in enzyme and pheromone studies.
Catalysis: The compound can act as a nucleophilic coupling reagent in various catalytic processes.
Mecanismo De Acción
The mechanism of action of ((Chloromethyl)dimethylsilyl)methanamine hydrochloride involves its ability to participate in nucleophilic substitution and condensation reactions. The chloromethyl group is reactive towards nucleophiles, allowing the compound to form various derivatives. The silicon atom can form stable siloxane bonds, contributing to the compound’s versatility in materials science and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
(Chloromethyl)dimethylsilanol: A related compound that shares the chloromethyl and dimethylsilyl groups but lacks the methanamine moiety.
N-[(Chloromethyl)dimethylsilyl]amines: Compounds that contain the chloromethyl and dimethylsilyl groups along with different amine functionalities.
Uniqueness
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is unique due to the presence of both silicon and nitrogen atoms within its structure, allowing it to participate in a wide range of chemical reactions. Its ability to form stable siloxane bonds and undergo nucleophilic substitution makes it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
[chloromethyl(dimethyl)silyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClNSi.ClH/c1-7(2,3-5)4-6;/h3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRJDNHVDNJJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
amine hydrochloride](/img/structure/B6608922.png)





![[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608961.png)

![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B6608968.png)



![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)
